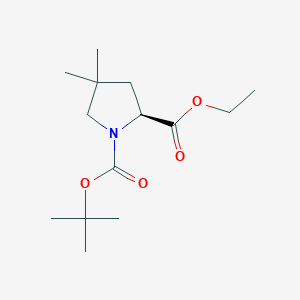
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Descripción general
Descripción
“[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, also known as CF3-pyridyl-methanol, is a pyridine derivative that has attracted much attention in scientific research due to its unique properties and potential applications in various fields1.
Synthesis Analysis
“[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” can be synthesized through several methods, including the reaction of 4-trifluoromethylpyridine with paraformaldehyde in the presence of a basic catalyst, the reaction of 4-trifluoromethylpyridine with formaldehyde in the presence of a palladium catalyst, and the reaction of 4-trifluoromethylpyridine with dimethyl sulfate in the presence of sodium methoxide1.
Molecular Structure Analysis
The structure of “[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” is characterized by a pyridine ring with a trifluoromethyl group attached to the 4-position and a hydroxymethyl group attached to the 2-position of the ring1.
Chemical Reactions Analysis
“[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” has unique properties, such as its ability to form hydrogen bonds, undergo substitution reactions, and act as a chiral auxiliary1.
Physical And Chemical Properties Analysis
“[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” has a melting point of 92-94°C and a boiling point of 265-267°C. It is soluble in polar solvents such as methanol, ethanol, and water, but insoluble in nonpolar solvents such as hexane and toluene1.
Aplicaciones Científicas De Investigación
1. Structural Investigation and Synthesis of Organic Compounds
Triorganostannyl esters, including those related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been synthesized and structurally investigated. These studies provide insights into their physicochemical properties and potential for forming coordination complexes with metal centers, affecting photophysical properties and ligand interactions (Tzimopoulos et al., 2010).
2. Dye and Pigment Synthesis
Research on ortho/para-aminobenzoic acids and corresponding methyl esters, including structures similar to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, has led to the development of heterocyclic azo dyes. These dyes demonstrate improved pH stability due to structural modifications (Wang et al., 2018).
3. Agricultural Applications
Substituted pyridinemonocarboxylates and benzoic acids, chemically related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been evaluated as potential chemical hybridizing agents for wheat. This application highlights the agricultural significance of such compounds (Ciha & Ruminski, 1991).
4. Development of Functionalized Organic Molecules
Studies have shown the synthesis of functionalized organic molecules, like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl] benzoic acid methyl ester, which bear resemblance to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester. These compounds are important for understanding molecular interactions and properties (Ming & South, 2004).
5. Role in Glucose-6-Phosphatase Inhibition
Compounds like (3-pyridin-2-yl-thiouriedo)alkanoic acid esters, related to the chemical structure of interest, have been synthesized and shown to inhibit glucose-6-phosphatase enzyme, indicating potential biomedical applications (Farhanullah et al., 2004).
Safety And Hazards
The safety and hazards of “[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” are not mentioned in the sources I found.
Direcciones Futuras
The future directions of “[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” are not mentioned in the sources I found.
Please note that this information is about a similar compound and may not apply to “3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester”. For accurate information, please refer to specific resources or consult a chemistry professional.
Propiedades
IUPAC Name |
methyl 3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9-6-12(15(16,17)18)8-13(19-9)10-4-3-5-11(7-10)14(20)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDVTBZTDRYYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















